(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide
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Overview
Description
(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions, allowing the formation of the hydrazone linkage. The reaction is efficient and can be performed without the need for a catalyst, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. These methods often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can produce a variety of functionalized hydrazones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydrazone linkage can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- N’-benzylidene-4-tert-butylbenzohydrazide
- 2-nitrobenzaldehyde-2-furan formylhydrazone
Uniqueness
(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other hydrazone derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12-6-3-5-10(8-12)14(19)16-15-9-11-4-1-2-7-13(11)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGEYRNLQMEIC-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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